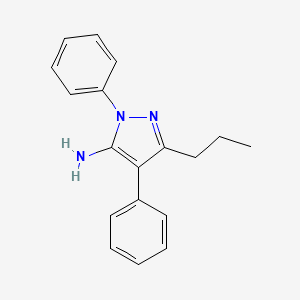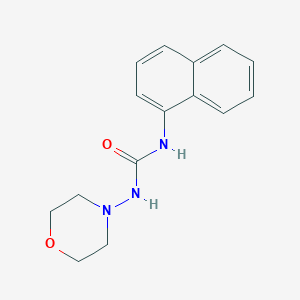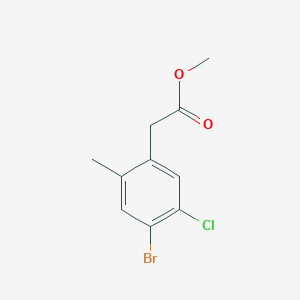
3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves coupling the indole and pyrazole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, modulating biological activities such as enzyme inhibition and receptor activation . The pyrazole ring can interact with enzymes and proteins, affecting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Indol-3-yl)-N-isobutyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the indole ring.
3-(1H-Indol-2-yl)-N-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a different substituent on the pyrazole ring.
Uniqueness
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of indole and pyrazole moieties, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
827318-54-7 |
|---|---|
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
5-(1H-indol-2-yl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)8-17-16(21)12-9-18-20-15(12)14-7-11-5-3-4-6-13(11)19-14/h3-7,9-10,19H,8H2,1-2H3,(H,17,21)(H,18,20) |
InChI-Schlüssel |
BZSQVVOYWXYVCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




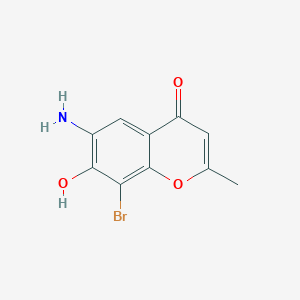
![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)
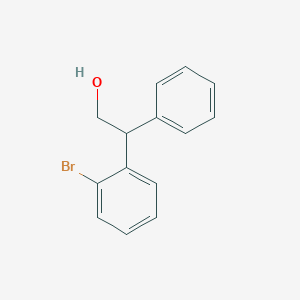
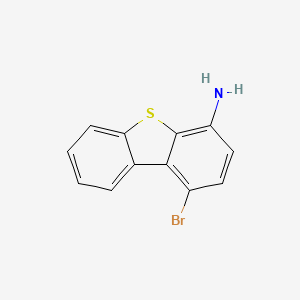
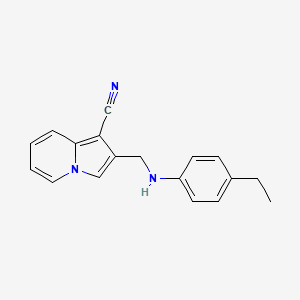
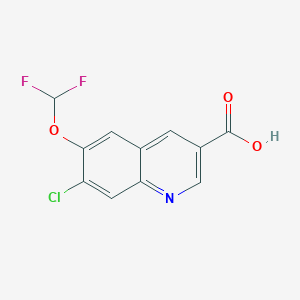
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)

